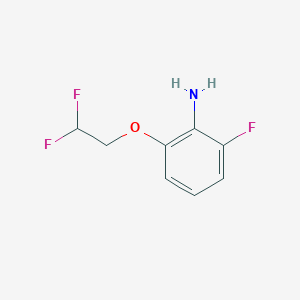
5-(3-Quinolinyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Quinolinyl)-1H-indole-2,3-dione is a heterocyclic compound that features both quinoline and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Quinolinyl)-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-quinolinecarboxaldehyde with isatin in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to synthesize such compounds, focusing on reducing waste and using environmentally benign reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Quinolinyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinyl-indole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various substituted quinolinyl-indole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
5-(3-Quinolinyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Quinolinyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Quinoline: Known for its antimalarial properties.
Indole: A core structure in many natural products and pharmaceuticals.
Quinolinyl-pyrazoles: Explored for their pharmacological activities.
Uniqueness: 5-(3-Quinolinyl)-1H-indole-2,3-dione is unique due to its combined quinoline and indole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C17H10N2O2 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-quinolin-3-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-8-10(5-6-15(13)19-17(16)21)12-7-11-3-1-2-4-14(11)18-9-12/h1-9H,(H,19,20,21) |
InChI Key |
FHZJRLIUFJKDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC(=O)C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


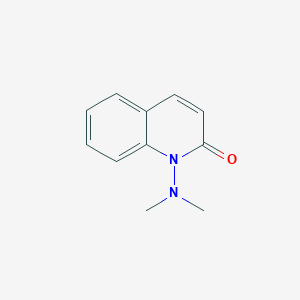

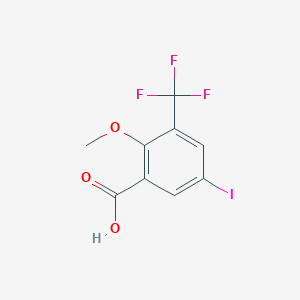
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
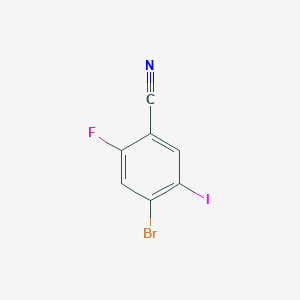
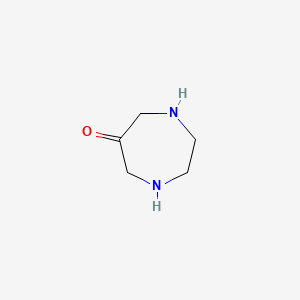

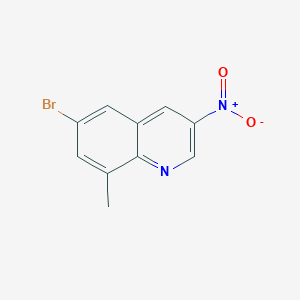
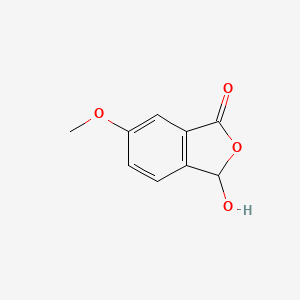
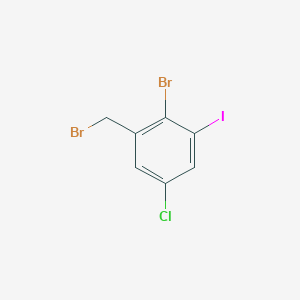
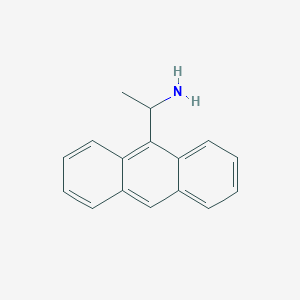
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

